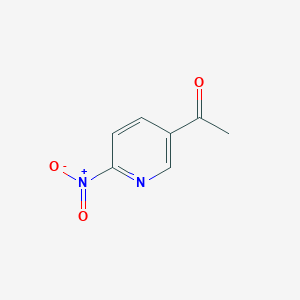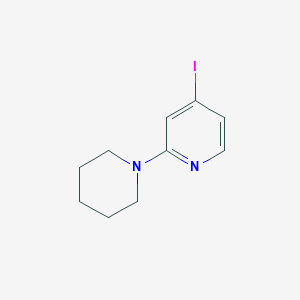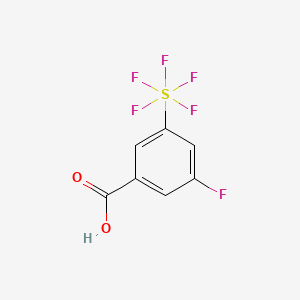
4-(p-tolyloxy)-6-chloropyriMidine
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would include the specific reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and specific optical rotation. Other properties that might be included are the compound’s acidity or basicity, its polarity, and its reactivity .Applications De Recherche Scientifique
Photophysical and Photochemical Properties
4-(p-tolyloxy)-6-chloropyrimidine, as a pyrimidine derivative, shares characteristics with other pyrimidine compounds, which are key in biological functions like DNA and RNA. Research shows that pyrimidine derivatives exhibit significant properties in photophysical and photochemical contexts. For instance, 4-thiouracil, a thionucleobase related to pyrimidines, absorbs UVA light leading to triplet formation with high quantum yield. This property is important for understanding photochemical reactions relevant to photodynamic therapy studies (Zou et al., 2014).
Nonlinear Optical Properties
Pyrimidine rings, including derivatives like this compound, are noted for their promising applications in the field of nonlinear optics (NLO). A study on phenyl pyrimidine derivatives, closely related to this compound, highlighted their considerable NLO character, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
DNA Repair and Photoproducts
Pyrimidine derivatives play a critical role in DNA repair mechanisms. Studies on pyrimidine (6-4) photoproducts, which are common DNA lesions from UV exposure, show that enzymes like photolyases can reverse these lesions, restoring DNA's biological activity. This is crucial in understanding the molecular mechanisms of DNA repair and the role of pyrimidine derivatives in this process (Kim et al., 1994).
Antiviral and Antitumor Applications
Pyrimidine derivatives have been explored for their potential in antiviral and antitumor applications. The synthesis and evaluation of various pyrimidine-based compounds have revealed promising results in inhibiting viral replication and cancer cell growth. This area of research is significant for developing new pharmaceutical compounds (Holý et al., 2002).
Crystal Structure and Molecular Recognition
The crystal structure of pyrimidine derivatives, including this compound, is important in pharmaceuticals where molecular recognition involving hydrogen bonding plays a crucial role. The study of these structures helps in understanding drug action and designing more effective pharmaceuticals (Rajam et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-(4-methylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVLEYFLZWYONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



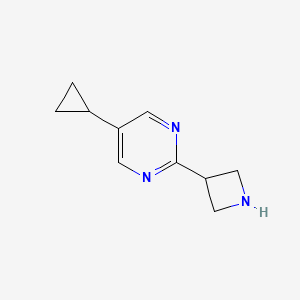
![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)
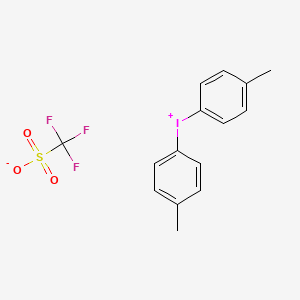
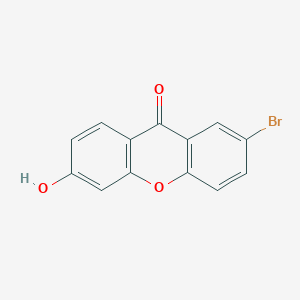
![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)


